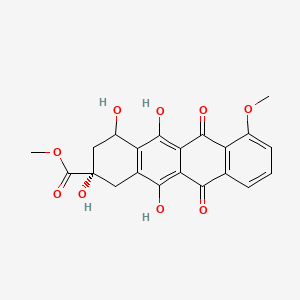
N-Boc-Val-Dil-Dap-Doe
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-Val-Dil-Dap-Doe is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound plays a crucial role in the targeted delivery of cytotoxic agents to cancer cells, enhancing the efficacy and specificity of cancer treatments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Boc-Val-Dil-Dap-Doe is synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The synthesis typically starts with the protection of the amino group of valine using tert-butoxycarbonyl (Boc) protection. This is followed by the coupling of valine with dilysine and diaminopropionic acid, and finally, the attachment of the doe group. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in anhydrous solvents like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and reproducibility. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Chemischer Reaktionen
Types of Reactions
N-Boc-Val-Dil-Dap-Doe undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Coupling Reactions: It can be coupled with other molecules to form larger conjugates.
Cleavage: The linker can be cleaved under specific conditions, releasing the attached drug
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used to remove the Boc group.
Coupling: DIC and HOBt in DMF are used for peptide coupling reactions.
Cleavage: The linker is cleavable under acidic or enzymatic conditions
Major Products
Free Amine: Obtained after Boc deprotection.
Conjugates: Formed by coupling with other molecules.
Released Drug: Obtained after cleavage of the linker
Wissenschaftliche Forschungsanwendungen
N-Boc-Val-Dil-Dap-Doe is widely used in scientific research, particularly in the development of ADCs. Its applications include:
Chemistry: Used in the synthesis of complex molecules and peptides.
Biology: Facilitates the study of protein-protein interactions and cellular processes.
Medicine: Enhances the targeted delivery of chemotherapeutic agents, improving cancer treatment outcomes.
Industry: Used in the production of bioconjugates and other specialized compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Boc-Val-Dil-Dap-Doe: Cleavable linker used in ADCs.
This compound Analogues: Variants with different cleavable groups or linkers.
Other ADC Linkers: Include non-cleavable linkers, acid-cleavable linkers, disulfide-cleavable linkers, protease-cleavable linkers, glycosidase-cleavable linkers, and phosphatase-cleavable linkers .
Uniqueness
This compound is unique due to its specific cleavable properties, which allow for precise control over the release of the attached drug. This makes it particularly valuable in the development of targeted cancer therapies, where minimizing off-target effects is crucial .
Eigenschaften
Molekularformel |
C40H63N5O7S |
|---|---|
Molekulargewicht |
758.0 g/mol |
IUPAC-Name |
tert-butyl N-[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C40H63N5O7S/c1-12-26(4)34(44(9)38(48)33(25(2)3)43-39(49)52-40(6,7)8)31(50-10)24-32(46)45-21-16-19-30(45)35(51-11)27(5)36(47)42-29(37-41-20-22-53-37)23-28-17-14-13-15-18-28/h13-15,17-18,20,22,25-27,29-31,33-35H,12,16,19,21,23-24H2,1-11H3,(H,42,47)(H,43,49)/t26-,27+,29-,30-,31+,33-,34-,35+/m0/s1 |
InChI-Schlüssel |
VHKMRSGIFYHXIF-RMCOTOGESA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,4R,5S,7R)-5-[tert-butyl(dimethyl)silyl]oxy-7-[(3R)-3-[tert-butyl(dimethyl)silyl]oxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B11827361.png)
![(8S,10R,13S,14S,17R)-3-acetoxy-17-(2-acetoxyacetyl)-10,13-dimethyl-2,7,8,10,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B11827367.png)

![(4aR,7R,9aR)-7-methyl-2-tosyl-1,2,3,4,7,9a-hexahydro-5H-azirino[2,1-j][1,6]naphthyridine](/img/structure/B11827371.png)




![1-[(2R,4aR,7aS)-7a-(hydroxymethyl)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-1-yl]ethan-1-one](/img/structure/B11827412.png)
![4-[1-Chloro-2-(methylamino)ethyl]-1,2-benzenediol Hydrochloride](/img/structure/B11827419.png)




